Bumecaine hydrochloride is derived from the natural product piperidine and is classified under the following categories:
The compound is synthesized through several chemical reactions involving various reagents and solvents, ultimately yielding a product with high purity suitable for clinical use.
The synthesis of bumecaine hydrochloride involves multiple steps that can vary based on the method employed. A notable method includes:
The entire process emphasizes the importance of controlling reaction conditions such as temperature and time to optimize yield and purity while minimizing environmental impact.
Bumecaine hydrochloride has a complex molecular structure characterized by:
The molecular structure can be represented by the following IUPAC name:
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound .
Bumecaine hydrochloride participates in various chemical reactions, primarily related to its application as a local anesthetic. Key reactions include:
The stability of bumecaine hydrochloride under different pH conditions is also crucial for its efficacy in clinical applications.
The mechanism of action for bumecaine hydrochloride involves:
This mechanism highlights its role as an effective analgesic agent in various medical settings .
Bumecaine hydrochloride exhibits several important physical and chemical properties:
These properties are essential for ensuring proper formulation and storage for clinical use.
Bumecaine hydrochloride has numerous applications in medicine, including:
Bupivacaine hydrochloride (chemical name: 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrate hydrochloride) is an amide-type local anesthetic with the molecular formula C₁₈H₃₁ClN₂O₂ and a monoisotopic mass of 342.2074 g/mol [1] [3]. Its structure comprises three key domains:
The hydrochloride salt form enhances water solubility (0.0977 mg/mL) compared to the free base [1]. Key physicochemical parameters include:
Table 1: Molecular Properties of Bupivacaine Hydrochloride
Property | Value | |
---|---|---|
Molecular Formula | C₁₈H₃₁ClN₂O₂ | |
Molecular Weight (g/mol) | 342.91 | |
SMILES Notation | O.Cl.CCCCN1CCCCC1C(=O)NC1=C(C)C=CC=C1C | |
Water Solubility (mg/mL) | 0.0977 | |
log P | 3.31 | |
Hydrogen Bond Acceptors | 2 | |
Hydrogen Bond Donors | 1 | [1] [3] |
Three key parameters govern bupivacaine hydrochloride's anesthetic efficacy:
Lipid Solubility
With a log P of 3.31, bupivacaine penetrates lipid bilayers 40× faster than lidocaine (log P = 2.9) [3] [4]. This facilitates:
Fluorescence probe studies demonstrate bupivacaine increases membrane fluidity by 25-30% in synaptosomal plasma membrane vesicles (SPMVs), preferentially disordering the inner lipid monolayer [4].
Ionization (pKa Influence)
The pKa of 8.1 dictates that approximately 83% of bupivacaine molecules remain protonated (cationic form) at physiological pH (7.4), calculated via Henderson-Hasselbalch equation:
[BH⁺]/[B] = 10^(pKa−pH) = 10^(8.1−7.4) ≈ 5 → % ionized = 5/(1+5) × 100 = 83%
The cationic form binds voltage-gated sodium channels, while the neutral form enables membrane traversal [3] [6].
Protein Binding
95% binding to serum proteins (primarily α₁-acid glycoprotein) restricts free drug availability but extends duration by creating a reservoir for sustained release [3].
Bupivacaine hydrochloride degrades via three primary pathways in aqueous media:
Stabilization Strategies:
Table 3: Stability Enhancement by Formulation Modifications
Formulation | Degradation Rate Reduction | Release Half-Time (min) | |
---|---|---|---|
Aqueous Solution (pH 4.0) | Baseline | 30 | |
β-Cyclodextrin Complex | 70% | 120 | |
HA-AX Hydrogel | 85% | 199.5 | [2] [7] |
The degradation kinetics follow first-order kinetics with an activation energy of 65–75 kJ/mol, indicating high temperature sensitivity [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7